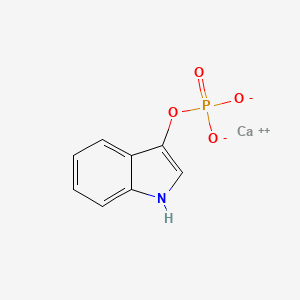

calcium 1H-indol-3-yl phosphate

CAS No.: 16036-53-6

Cat. No.: VC17007696

Molecular Formula: C8H6CaNO4P

Molecular Weight: 251.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16036-53-6 |

|---|---|

| Molecular Formula | C8H6CaNO4P |

| Molecular Weight | 251.19 g/mol |

| IUPAC Name | calcium;1H-indol-3-yl phosphate |

| Standard InChI | InChI=1S/C8H8NO4P.Ca/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H2,10,11,12);/q;+2/p-2 |

| Standard InChI Key | CKNGOVGLYMZMFW-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)OP(=O)([O-])[O-].[Ca+2] |

Introduction

Structural and Chemical Characteristics

Core Molecular Architecture

The compound’s name suggests a structure where a phosphate group is esterified to the 3-position of the indole ring, with calcium serving as the counterion. The indole scaffold—a bicyclic structure comprising a benzene fused to a pyrrole ring—imparts aromaticity and planar rigidity, while the phosphate group introduces polarity and metal-binding capacity . Calcium’s divalent charge likely stabilizes the phosphate moiety, forming a salt with the empirical formula Ca(HC₈H₅NPO₄)₂, assuming a 1:2 metal-to-ligand ratio.

Comparative Analysis of Similar Compounds

Theoretical modeling based on indole-3-glycerol phosphate suggests that substituting glycerol with calcium would drastically alter solubility. Calcium’s affinity for phosphate oxygens may precipitate the compound in aqueous media, analogous to tribasic calcium phosphate’s insolubility .

Synthesis and Stability

Proposed Synthetic Routes

-

Acid-Base Neutralization: Reacting 1H-indol-3-yl phosphoric acid with calcium hydroxide:

This method mirrors the synthesis of calcium phosphate salts , though indole’s sensitivity to strong bases may necessitate mild conditions.

-

Ion Exchange: Displacing sodium in sodium indol-3-yl phosphate with calcium chloride:

Success depends on the solubility product () of the calcium salt, which is likely low .

Stability Considerations

-

pH Sensitivity: The phosphate group’s protonation state (pKa₁ ≈2.1, pKa₂ ≈7.2) influences solubility. At physiological pH (7.4), the compound may partially dissociate, releasing Ca²⁺ and indol-3-yl phosphate anions.

-

Thermal Decomposition: Indole derivatives decompose above 200°C , suggesting that high-temperature applications are infeasible.

Research Gaps and Future Directions

Priority Investigations

-

Synthesis and Characterization: Isolation via ion-exchange chromatography followed by XRD and NMR to confirm structure.

-

Solubility Profiling: Measure across pH 4–9 to identify optimal formulation conditions.

-

Biological Assays: Screen for kinase inhibition (e.g., PKC, CaMKII) or antimicrobial activity, given indole’s role in bacterial signaling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume